Butyl crotonate
Overview
Description
Butyl crotonate, also known as butyl (E)-2-butenoate, is an organic compound with the molecular formula C₈H₁₄O₂. It is an ester derived from crotonic acid and butanol. This compound is characterized by its clear liquid form and is commonly used in various chemical applications due to its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl crotonate can be synthesized through the esterification of crotonic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of crotonic acid with butanol using continuous reactors. The process involves the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Butyl crotonate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the double bond to form butyl butanoate.
Hydrolysis: Conversion back to crotonic acid and butanol in the presence of water and an acid or base catalyst.
Addition Reactions: Addition of halogens or hydrogen halides to the double bond.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium or nickel under hydrogen gas.
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Halogens (chlorine, bromine) or hydrogen halides (HCl, HBr).
Major Products Formed:
Hydrogenation: Butyl butanoate.
Hydrolysis: Crotonic acid and butanol.
Addition Reactions: 2,3-dihalobutyric acids or 3-halobutyric acids.
Scientific Research Applications
Butyl crotonate is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of poly(alkyl crotonate)s, which have applications in creating thermally stable polymers with high glass transition temperatures.
Organic Synthesis: Employed as an intermediate in the synthesis of other organic compounds.
Biological Studies: Investigated for its potential effects on cellular processes and gene expression through histone crotonylation.
Mechanism of Action
The mechanism of action of butyl crotonate involves its conversion to crotonyl-CoA by metabolic enzymes such as acyl-CoA synthetase 2. Crotonyl-CoA can then participate in various biochemical pathways, including histone crotonylation, which regulates gene expression by modifying chromatin structure .
Comparison with Similar Compounds
Crotonic Acid: The parent acid of butyl crotonate, used in similar applications but with different reactivity due to the absence of the ester group.
Butyl Butanoate: A saturated ester with similar physical properties but different chemical reactivity due to the lack of a double bond.
Ethyl Crotonate: Another ester of crotonic acid with similar reactivity but different physical properties due to the shorter alkyl chain.
Uniqueness of this compound: this compound is unique due to its combination of an unsaturated ester group and a relatively long alkyl chain, which imparts distinct reactivity and physical properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical behaviors and stability.
Properties
IUPAC Name |
butyl (E)-but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCTUKHUBWMAMI-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920525 | |
Record name | Butyl crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-63-9, 7299-91-4 | |
Record name | Butyl (E)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crotonic acid, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl crotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenoic acid, butyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL CROTONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9A7JVP79T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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